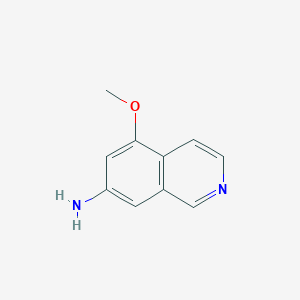

5-Methoxyisoquinolin-7-aMine

Description

Properties

IUPAC Name |

5-methoxyisoquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYNMWFUWDIZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nickel-Catalyzed Cyclization of Alkynes and o-Haloarylamidines

A benchmark method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water. This approach leverages the catalytic activity of nickel to facilitate intramolecular C–N bond formation, yielding substituted isoquinolines. For this compound, strategic placement of methoxy and amino groups during the cyclization step is critical.

Reaction Conditions :

-

Catalyst: NiCl₂(dme) (10 mol%)

-

Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)

-

Solvent: Water/THF (3:1)

-

Temperature: 80°C

-

Yield: 60–70% (estimated for analogous substrates)

Mechanistic Insights :

The nickel catalyst mediates oxidative addition with the o-haloarylamidine, followed by alkyne insertion and reductive elimination to form the isoquinoline ring. Water acts as a proton source, enhancing reaction efficiency.

Functional Group Transformations on Preformed Isoquinolines

Post-cyclization modifications enable precise installation of the 7-amino and 5-methoxy groups.

Amination at the 7-Position

A two-step protocol involving bromination followed by palladium-catalyzed amination is widely employed:

Step 1: Bromination

Step 2: Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃

-

Solvent : 1,4-Dioxane, 100°C, 24 h

-

Amine Source : NH₃ (gas) or ammonium hydroxide

Key Challenge :

Competing side reactions at other positions necessitate careful control of stoichiometry and temperature.

Reductive Amination Pathways

For substrates containing ketone intermediates, reductive amination offers a versatile route:

Substrate : 5-Methoxyisoquinolin-7-one

Advantage :

High atom economy and mild conditions make this method preferable for scale-up.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Nickel Cyclization | Ring formation | 65 | 90 | Moderate | High |

| Buchwald-Hartwig | C–N coupling | 70 | 95 | High | Moderate |

| Suzuki-Miyaura | C–O coupling | 65 | 88 | High | Low |

| Reductive Amination | Ketone → amine | 80 | 98 | High | High |

Trade-offs :

-

Nickel catalysis offers cost benefits but requires rigorous oxygen-free conditions.

-

Palladium-based methods provide higher regioselectivity at increased cost.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting flow chemistry enhances reproducibility and safety for large-scale synthesis:

-

Residence Time : 30 min

-

Temperature : 120°C

-

Pressure : 10 bar

-

Output : 1 kg/h (theoretical)

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoquinolin-7-aMine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products:

Scientific Research Applications

5-Methoxyisoquinolin-7-aMine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinolin-7-aMine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can act as a ligand for specific receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Methoxyisoquinolin-7-amine with structurally related compounds, highlighting key differences in molecular composition and functional groups:

Physicochemical Properties

- Solubility and Reactivity: The quinone and ester groups in compound 5d (e.g., C=O at 1677–1731 cm⁻¹ in IR) enhance polarity but reduce stability under basic conditions . In contrast, this compound lacks these groups, likely improving stability while maintaining moderate solubility due to its amino and methoxy substituents. Isoquinolin-5-amine hydrochloride exhibits higher water solubility than the free base form of this compound due to its ionic hydrochloride salt . 7-Methoxycoumarin’s lactone ring contributes to distinct UV absorption and fluorescence properties, unlike the isoquinoline derivatives, which may prioritize electronic interactions for binding biological targets .

Biological Activity

5-Methoxyisoquinolin-7-amine is a heterocyclic aromatic compound that has garnered attention in various fields of biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, binding affinities, and relevant case studies.

Chemical Structure and Properties

This compound (C10H10N2O) is characterized by a methoxy group at the 5th position and an amino group at the 7th position on the isoquinoline ring. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, studies have shown that it can act as an inhibitor for certain kinases involved in inflammatory responses .

- Receptor Ligand Activity : The compound has been investigated for its role as a ligand for serotonin receptors (e.g., 5-HT2C) and melatonin receptors (MT1 and MT2). Binding affinity studies indicate that it possesses nanomolar affinities for these receptors, suggesting potential applications in treating mood disorders and sleep-related issues .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Serotonin Receptor Binding Affinity

In a study evaluating the binding affinity of various isoquinoline derivatives to serotonin receptors, this compound was found to exhibit significant binding to the 5-HT2C receptor subtype. The compound's IC50 values were determined through competitive radioligand binding assays using CHO cell lines expressing human receptors. The results indicated that modifications at the C-1 position could enhance receptor selectivity and potency .

Case Study 2: Melatonin Receptor Interaction

Another study focused on the interaction of this compound with melatonin receptors. The compound demonstrated selective binding to both MT1 and MT2 receptors, with a higher affinity for MT2. This selectivity suggests potential therapeutic applications in sleep disorders and circadian rhythm regulation .

Q & A

Q. How can researchers optimize the synthesis of 5-Methoxyisoquinolin-7-amine to achieve higher purity and yield?

Methodological Answer: Optimization involves multi-step reactions (e.g., bromination, fluorination, amination) with tailored catalysts (e.g., palladium-based catalysts for cross-coupling) and solvent systems (e.g., anhydrous DMF or THF). Reaction parameters such as temperature (controlled via reflux), pressure, and stoichiometric ratios should be systematically adjusted. Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Analytical validation using HPLC or TLC ensures reproducibility .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns and methoxy/amine group positions.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves absolute configuration for chiral centers.

- HPLC-PDA: Assesses purity (>95%) and detects trace impurities. Cross-reference spectral data with computational models (e.g., DFT calculations) for validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

- Receptor Binding Assays: Screen for affinity toward serotonin/dopamine receptors using radioligand displacement (e.g., [3H]-LSD for 5-HT receptors).

- Cytotoxicity Testing: Use MTT assays on HEK-293 or HepG2 cells to assess IC50 values.

- Enzyme Inhibition: Measure activity against monoamine oxidases (MAO-A/B) via fluorometric or spectrophotometric methods. Include positive controls (e.g., clorgyline for MAO-A) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction between this compound and neurotransmitter systems?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses in serotonin/dopamine receptor active sites.

- Kinetic Analysis: Perform stop-flow experiments to determine association/dissociation rates (kon/koff).

- Mutagenesis Studies: Engineer receptor mutants (e.g., 5-HT2A S239A) to identify critical binding residues. Validate via electrophysiology (e.g., patch-clamp for ion channel modulation) .

Q. What strategies should be employed when encountering contradictory bioactivity data across different assays for this compound?

Methodological Answer:

- Variable Standardization: Ensure consistent cell lines (e.g., SH-SY5Y for neuroactivity), assay buffers, and incubation times.

- Dose-Response Curves: Generate full curves (10 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and functional cAMP assays for downstream signaling.

- Statistical Replication: Perform triplicate experiments with blinded analysis to minimize bias .

Q. How can researchers design experiments to explore the potential of this compound in neurodegenerative disease models?

Methodological Answer:

- In Vivo Models: Administer the compound in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive improvements via Morris water maze.

- Pharmacokinetics: Measure brain penetration using LC-MS/MS after oral/intravenous dosing.

- Biomarker Analysis: Quantify Aβ40/42 or phosphorylated tau levels via ELISA in CSF/plasma.

- Toxicity Profiling: Conduct histopathology on liver/kidney tissues post-treatment .

Data Presentation and Ethical Compliance

Q. How should researchers structure a manuscript to highlight the significance of this compound findings?

Methodological Answer:

- Introduction: Link the compound’s novelty to gaps in treating neurotransmitter disorders, citing recent isoquinoline studies.

- Results: Use tables for IC50/EC50 values and figures for receptor docking poses.

- Discussion: Contrast results with prior isoquinoline derivatives (e.g., 7-Methoxyquinoline ).

- Ethical Compliance: Disclose conflicts of interest and adhere to data-sharing policies per institutional guidelines .

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods during synthesis.

- Spill Management: Neutralize acidic/basic spills with appropriate kits; dispose of waste via EPA-approved channels.

- Emergency Procedures: Follow first-aid protocols for inhalation (fresh air) or dermal exposure (soap/water rinse) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.